molecular formula C16H25NO2 B2911079 1-Benzyl-4,4-diethoxypiperidine CAS No. 93145-87-0

1-Benzyl-4,4-diethoxypiperidine

Cat. No. B2911079
CAS RN: 93145-87-0
M. Wt: 263.381
InChI Key: BIWIVGCTGYSXRF-UHFFFAOYSA-N
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Patent
US07442701B2

Procedure details

A solution of 1-benzylpiperidin-4-one (240 ml, 1.3 mol) in ethanol (500 ml) was saturated with gaseous hydrogen chloride under cooling on an ice bath. The mixture was treated with tetraethoxysilane (300 ml), kept overnight at RT, then poured with stirring into a mixture of diethyl ether (500 ml), potassium carbonate (500 g) and water (1000 ml). The organic layer was separated, the diethyl ether was evaporated and the residue was distilled under vacuum to give the title compound (369 g, 77%).
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH2:16]([O:18][Si](OCC)(OCC)OCC)[CH3:17].C(=O)([O-])[O-].[K+].[K+].[CH2:35](O)[CH3:36]>O.C(OCC)C>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([O:18][CH2:16][CH3:17])([O:14][CH2:35][CH3:36])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
240 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
500 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on an ice bath
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the diethyl ether was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 369 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.